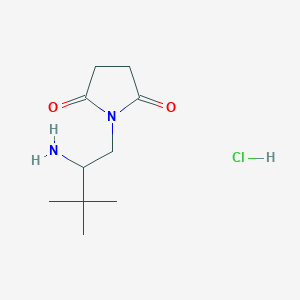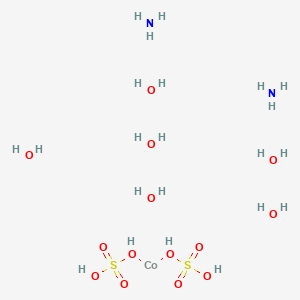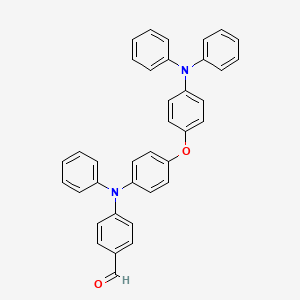
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple aromatic rings and functional groups, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde typically involves multiple steps, including aromatic amination, C-N coupling reactions, and formylation reactions. One common method involves the use of diphenylamine and 4-bromobenzonitrile, followed by a series of reactions involving strong coupling and condensation reagents . The reaction conditions often require low temperatures and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to alcohols.
Aplicaciones Científicas De Investigación
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diphenylamino)benzaldehyde
- Phenol, 4-(phenylamino)-
- 4-(bis(4-(4-(diphenylamino)styryl)phenyl)amino)benzaldehyde
Uniqueness
4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde stands out due to its complex structure, which provides unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions and stability, such as in OLEDs and advanced materials .
Propiedades
Número CAS |
142030-94-2 |
|---|---|
Fórmula molecular |
C37H28N2O2 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
4-(N-[4-[4-(N-phenylanilino)phenoxy]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C37H28N2O2/c40-28-29-16-18-33(19-17-29)39(32-14-8-3-9-15-32)35-22-26-37(27-23-35)41-36-24-20-34(21-25-36)38(30-10-4-1-5-11-30)31-12-6-2-7-13-31/h1-28H |
Clave InChI |
FVXMACNMFDHICS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








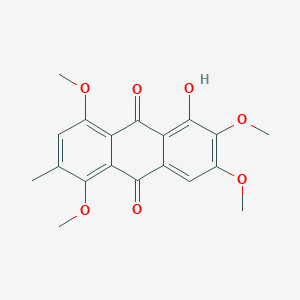

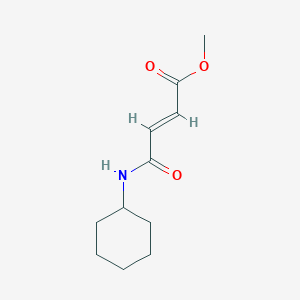
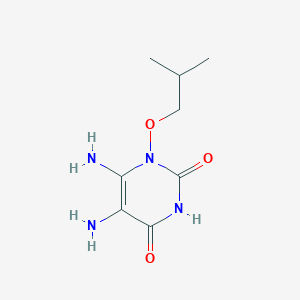
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
